3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Research on derivatives closely related to 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves innovative synthesis methods, such as the use of ultrasound irradiation for synthesizing 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones. This method offers advantages such as high yield, short reaction times, and mild conditions, which could be relevant for the synthesis of this compound derivatives (Wang Huiyana, 2013).
Crystal Structure Determination : The structure of compounds similar to this compound has been determined using single-crystal X-ray crystallography. This precise structural elucidation technique provides a foundational understanding of the compound's molecular geometry, which is crucial for its potential applications in material science and molecular engineering (I. Manolov, B. Morgenstern, K. Hegetschweiler, 2012).
Potential Applications
Antioxidant Properties : The antioxidant potential of 4-hydroxycoumarin derivatives, which share a core structural similarity with this compound, has been investigated. These studies reveal the capability of such compounds to act as free radical scavengers, suggesting potential applications in preventing oxidative stress-related damages (S. Stanchev et al., 2009).
Molecular Docking Studies : Novel synthesis techniques using biogenic ZnO nanoparticles for derivatives of this compound have been explored. These compounds underwent in silico molecular docking studies, highlighting their potential for interaction with biological targets. Such studies pave the way for the compound's application in medicinal chemistry and drug design (G. C. Anjan Kumar et al., 2022).
Growth-Regulating Activity : Research has also explored the growth-regulating activity of 4-hydroxycoumarin derivatives on plants. These studies could imply the utility of this compound in agriculture, particularly in the development of growth regulators or protective agents against environmental stress (S. Stanchev et al., 2010).
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, coumarin derivatives in general have been the subject of ongoing research due to their significant biological importance . They are being intensively screened for different biological properties , and new and superior methods for the isolation of coumarin derivatives are being developed .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the specific biological activity being considered.
Mode of Action
It is known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action would depend on the specific target and biological activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, oxidative stress, and more .
Result of Action
Based on the biological activities of coumarin derivatives, potential effects could include inhibition of cell proliferation, reduction of inflammation, and neutralization of oxidative stress .
Biochemical Analysis
Biochemical Properties
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These interactions are crucial as they can modulate signaling pathways and metabolic processes within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit neuroprotective and anti-carcinogenic activities. In particular, it protects cells from oxidative stress-induced damage and inhibits the proliferation of cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of protein tyrosine phosphatase 1B results in the modulation of insulin signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its biological activity for several weeks, although some degradation products may form . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound significantly affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, influencing its biological effects.
Properties
IUPAC Name |
3-ethyl-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKRVHQFPBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419965 | |
Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-71-0 | |
Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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